molecular formula C16H17F3O3 B13484323 Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13484323
M. Wt: 314.30 g/mol
InChI Key: NZQRNUXWXONPTI-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a bicyclo[2.1.1]hexane system. The presence of an ethyl ester group adds to its chemical diversity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often require a mercury lamp, which can be technically challenging due to the need for special equipment and glassware .

Industrial Production Methods

the modular approach using photochemistry can be scaled up with appropriate adjustments to the reaction setup and conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bicyclic structure provides rigidity, which can influence its binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Its bicyclic structure also provides a distinct spatial arrangement, making it a valuable scaffold in various research fields .

Properties

Molecular Formula

C16H17F3O3

Molecular Weight

314.30 g/mol

IUPAC Name

ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C16H17F3O3/c1-3-21-13(20)15-8-14(2,9-15)22-12(15)10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,3,8-9H2,1-2H3

InChI Key

NZQRNUXWXONPTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)C(F)(F)F)C

Origin of Product

United States

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